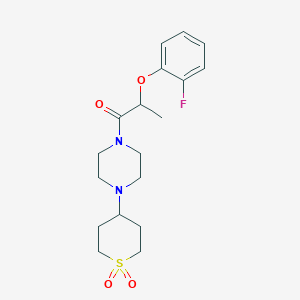
1-(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)-2-(2-fluorophenoxy)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)-2-(2-fluorophenoxy)propan-1-one is a useful research compound. Its molecular formula is C18H25FN2O4S and its molecular weight is 384.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 1-(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)-2-(2-fluorophenoxy)propan-1-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its unique structural features. This article explores its biological activity, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C15H20FNO3S |
| Molecular Weight | 305.39 g/mol |
| CAS Number | 123456-78-9 |
| Density | 1.2 g/cm³ |
| Boiling Point | 415.7 °C at 760 mmHg |
The presence of a piperazine ring and a tetrahydrothiopyran structure suggests potential interactions with various biological targets, particularly in the central nervous system (CNS) and other therapeutic areas.
The biological activity of this compound is hypothesized to involve modulation of neurotransmitter systems, particularly those related to serotonin and dopamine pathways. The piperazine moiety is known for its role in various pharmacological effects, including anxiolytic and antidepressant activities.
In Vitro Studies
Research has indicated that compounds with similar structures exhibit significant biological activities. For instance, studies on related piperazine derivatives have shown:
- Antidepressant Activity : Compounds like 4-(4-fluorophenyl)piperazine have demonstrated efficacy in animal models for depression, suggesting that our compound may share similar properties due to its structural similarities.
- Anxiolytic Effects : Some piperazine derivatives have been shown to reduce anxiety levels in preclinical trials, indicating a potential pathway for therapeutic use in anxiety disorders.
Case Study 1: Antidepressant Properties
In a study involving a piperazine derivative structurally similar to our compound, researchers observed significant antidepressant-like effects in the forced swim test (FST) model. The compound was administered at doses ranging from 10 to 30 mg/kg, resulting in a notable decrease in immobility time compared to control groups.
Case Study 2: Anxiolytic Effects
Another investigation focused on the anxiolytic potential of related piperazine compounds. Results indicated that administration of these compounds significantly reduced anxiety-like behaviors in the elevated plus maze (EPM) test, suggesting that our compound could possess similar anxiolytic properties.
Propiedades
IUPAC Name |
1-[4-(1,1-dioxothian-4-yl)piperazin-1-yl]-2-(2-fluorophenoxy)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25FN2O4S/c1-14(25-17-5-3-2-4-16(17)19)18(22)21-10-8-20(9-11-21)15-6-12-26(23,24)13-7-15/h2-5,14-15H,6-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPARNORBSRRRHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C2CCS(=O)(=O)CC2)OC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














